molecular formula C14H17NO B12654371 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol CAS No. 1443340-30-4

3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12654371
CAS No.: 1443340-30-4
M. Wt: 215.29 g/mol
InChI Key: YPQCFLBXSWBGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is known for its unique structural features, which include a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a pyrrole ring substituted with a methyl group at the 1 position. The compound also contains a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole-1-methanol: Another compound with similar structural features but different functional groups.

    3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)ketone: A ketone analog of the compound.

Uniqueness

3,5-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of phenyl and pyrrole rings, along with the presence of a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

1443340-30-4

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3,5-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-4-6-15(13)3/h4-9,14,16H,1-3H3

InChI Key

YPQCFLBXSWBGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CN2C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.